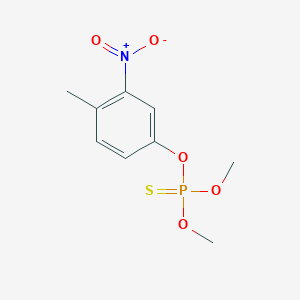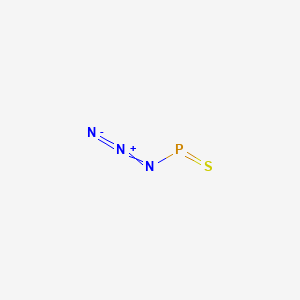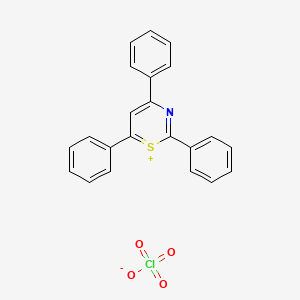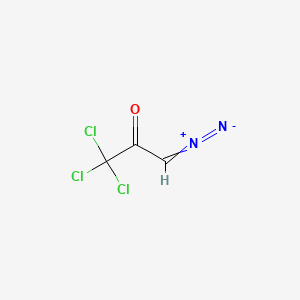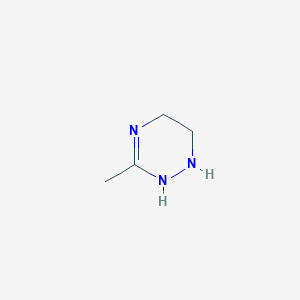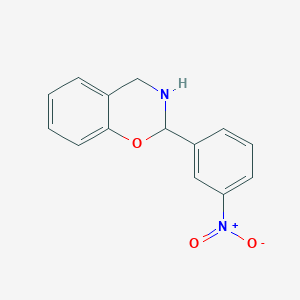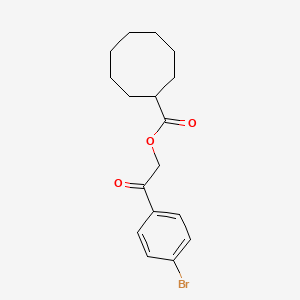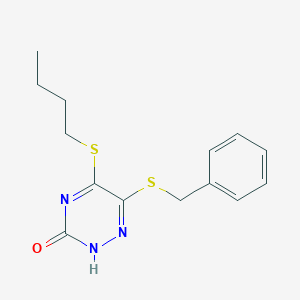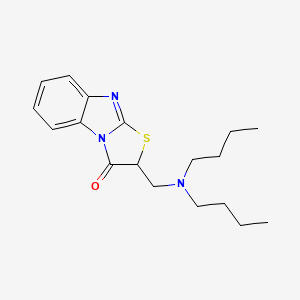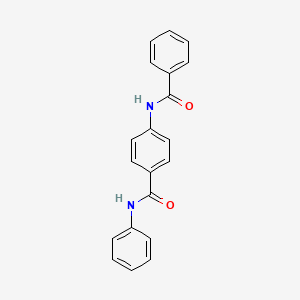
4-Benzamido-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzamido-N-phenylbenzamide is an organic compound with the molecular formula C20H16N2O2 It is a derivative of benzamide, characterized by the presence of benzamido and phenyl groups attached to the benzamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzamido-N-phenylbenzamide typically involves the direct condensation of benzoic acids and amines. One efficient method utilizes ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and short reaction times .
Industrial Production Methods: In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
化学反応の分析
Types of Reactions: 4-Benzamido-N-phenylbenzamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
4-Benzamido-N-phenylbenzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
作用機序
The mechanism of action of 4-Benzamido-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have shown a higher affinity toward the ABL1 kinase protein, forming stable complexes and inhibiting its activity. This interaction can lead to the inhibition of cancer cell proliferation and induction of apoptosis .
類似化合物との比較
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N-Phenylbenzamide: A related compound with similar structural features and applications.
Imidazole-Based N-Phenylbenzamide Derivatives: These derivatives have shown potential as anticancer agents due to their ability to inhibit specific kinase proteins
Uniqueness: 4-Benzamido-N-phenylbenzamide is unique due to its specific structural features, which confer distinct chemical properties and biological activities. Its ability to form stable complexes with target proteins and its potential therapeutic applications make it a compound of significant interest in scientific research .
特性
CAS番号 |
13755-08-3 |
|---|---|
分子式 |
C20H16N2O2 |
分子量 |
316.4 g/mol |
IUPAC名 |
4-benzamido-N-phenylbenzamide |
InChI |
InChI=1S/C20H16N2O2/c23-19(15-7-3-1-4-8-15)22-18-13-11-16(12-14-18)20(24)21-17-9-5-2-6-10-17/h1-14H,(H,21,24)(H,22,23) |
InChIキー |
KGLXSBNAWVALGA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


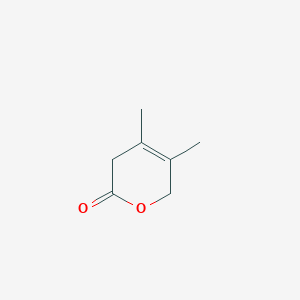
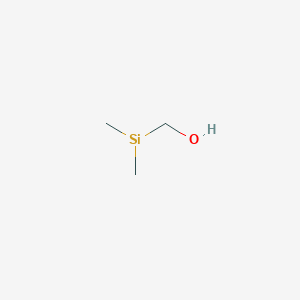
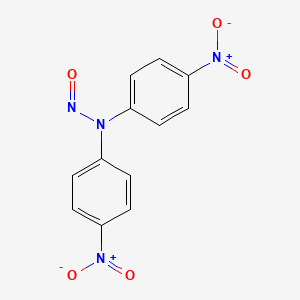
![5-phenyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(13),7,9,11-tetraen-3-one](/img/structure/B14705222.png)
